

An In-depth Technical Guide to Methyl 2-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-fluorobenzoate

Cat. No.: B1346881

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Abstract

Methyl 2-fluorobenzoate (CAS No. 394-35-4) is a fluorinated aromatic ester of significant interest in modern organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom ortho to the methyl ester functionality imparts unique electronic properties and conformational constraints, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and key applications, with a focus on its utility as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental procedures, mechanistic insights, and spectroscopic data are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Core Chemical and Physical Properties

Methyl 2-fluorobenzoate is a colorless to pale yellow liquid under standard conditions. The introduction of the highly electronegative fluorine atom at the ortho position significantly influences the molecule's reactivity, polarity, and metabolic stability in derivative compounds.

Property	Value	Source(s)
CAS Number	394-35-4	[1][2][3]
Molecular Formula	C ₈ H ₇ FO ₂	[1][3]
Molecular Weight	154.14 g/mol	[2][3]
Appearance	Colorless to almost colorless clear liquid	[4]
Density	1.21 g/mL at 25 °C	[2]
Boiling Point	109-110 °C at 35 mmHg	[2]
Refractive Index (n _{20/D})	1.502	[2]
Flash Point	93.8 °C (200.8 °F) - closed cup	[2]
Purity (typical)	≥ 97%	[2][5]

Synthesis of Methyl 2-fluorobenzoate: The Fischer-Speier Esterification

The most common and industrially scalable method for synthesizing **Methyl 2-fluorobenzoate** is the Fischer-Speier esterification of 2-fluorobenzoic acid with methanol, catalyzed by a strong acid.

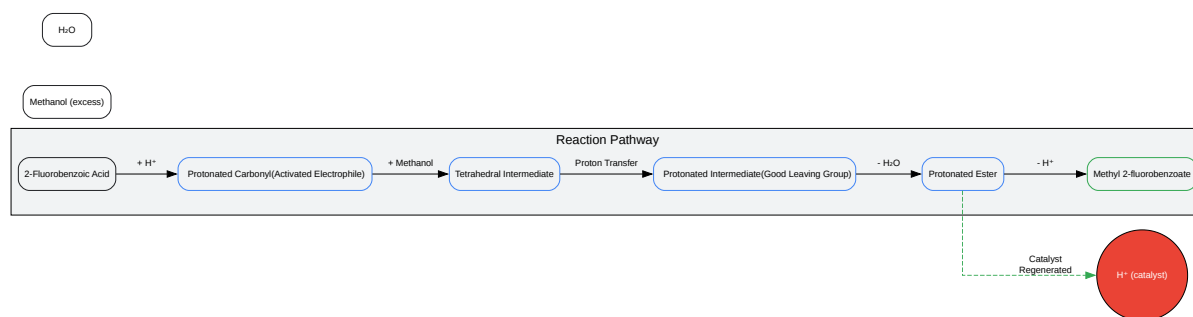
Underlying Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

- **Protonation of the Carbonyl:** The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 2-fluorobenzoic acid, rendering the carbonyl carbon significantly more electrophilic.
- **Nucleophilic Attack:** A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
- Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[6]



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Caption: Mechanism of Fischer-Speier Esterification.

Self-Validating Laboratory Protocol

This protocol is adapted from established procedures for benzoic acid esterification.^{[2][6]} The success of the reaction is validated by the work-up procedure, where the removal of the starting carboxylic acid by a basic wash confirms the conversion to the neutral ester.

Materials:

- 2-Fluorobenzoic acid (14.0 g, 0.1 mol)
- Methanol, anhydrous (80 mL, ~2.0 mol)
- Concentrated Sulfuric Acid (H_2SO_4 , 3.0 mL)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a 250 mL round-bottomed flask, add 2-fluorobenzoic acid and methanol. Add a magnetic stir bar.
- **Catalyst Addition:** While stirring, carefully and slowly add the concentrated sulfuric acid to the mixture. An exotherm may be observed.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

- **Neutralization Wash:** Wash the combined organic layers with saturated NaHCO_3 solution (2 x 50 mL) to remove any unreacted 2-fluorobenzoic acid and the sulfuric acid catalyst.
Causality: This step is critical. The basic wash deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer, while the neutral ester remains in the organic phase. Effervescence (CO_2 evolution) indicates successful neutralization.
- **Brine Wash:** Wash the organic layer with brine (1 x 50 mL) to remove residual water and dissolved inorganic salts.
- **Drying:** Dry the organic layer over anhydrous Na_2SO_4 .
- **Solvent Removal:** Decant or filter the dried solution and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation to yield pure **Methyl 2-fluorobenzoate**.

Applications in Synthetic Chemistry

Methyl 2-fluorobenzoate is not merely a final product but a crucial intermediate. Its ester and fluoro-substituted aryl functionalities provide two distinct handles for further chemical transformations.

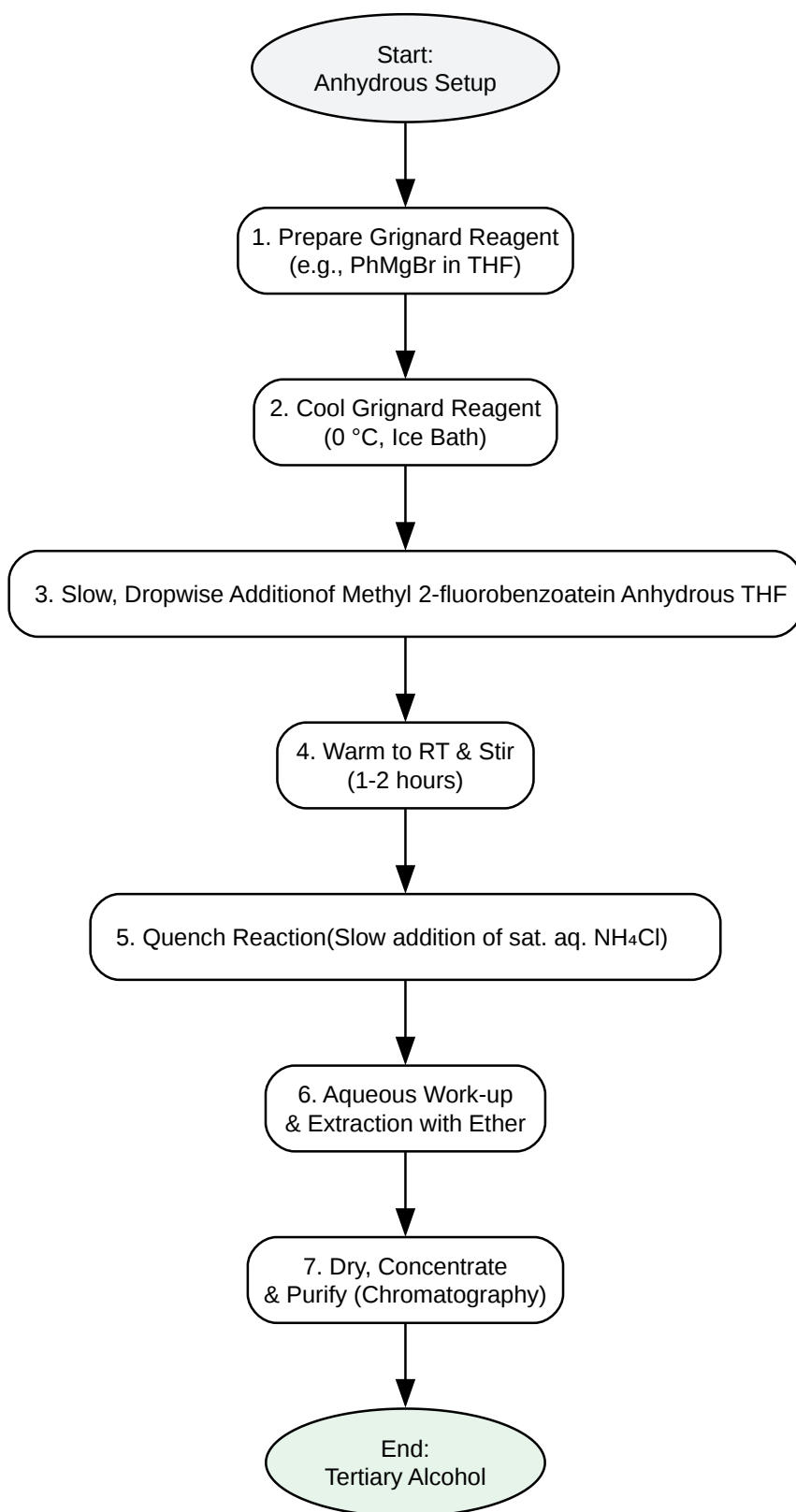
Grignard Reaction: Synthesis of Tertiary Alcohols

The ester group of **Methyl 2-fluorobenzoate** can react with two equivalents of a Grignard reagent to form a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction. For example, reaction with phenylmagnesium bromide yields (2-fluorophenyl)diphenylmethanol.

Causality of Experimental Choices:

- **Anhydrous Conditions:** Grignard reagents are potent bases and will be quenched by protic sources like water. All glassware must be flame-dried, and anhydrous solvents must be used.^[7]

- Two Equivalents: The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.^[7]



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Caption: Experimental workflow for a Grignard reaction.

Role in Palladium-Catalyzed Cross-Coupling

While the fluorine atom itself is generally unreactive in standard palladium cross-coupling, derivatives of **Methyl 2-fluorobenzoate** are cornerstones in such reactions. For instance, a bromo- or iodo-substituent can be introduced elsewhere on the aromatic ring, making the molecule an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. The 2-fluoro-ester moiety then serves to modulate the electronic properties and bioactivity of the resulting coupled product. This strategy is widely employed in drug discovery to build biaryl scaffolds.[\[8\]](#)
[\[9\]](#)

Spectroscopic and Analytical Data

Accurate characterization is essential for verifying the identity and purity of synthesized **Methyl 2-fluorobenzoate**.

Spectroscopic Data	Characteristic Features
¹ H NMR	δ = 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.94 (s, 3H, -OCH ₃). [10]
IR (Infrared)	Strong C=O stretch (ester) ~1720-1740 cm ⁻¹ , C-O stretch ~1250-1300 cm ⁻¹ , Aromatic C=C stretches ~1600-1450 cm ⁻¹ , C-F stretch ~1200-1300 cm ⁻¹ . [11] [12]
Mass Spec (EI)	Molecular Ion (M ⁺) at m/z = 154. Key fragments often include loss of the methoxy group ([M-31] ⁺ at m/z=123) and loss of the carbomethoxy group ([M-59] ⁺ at m/z=95). [3] [13] [14]

Safety and Handling

Methyl 2-fluorobenzoate is considered a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[\[15\]](#)

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[\[2\]](#)[\[16\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[17]
- First Aid:
 - Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[16]
 - Eye Contact: Rinse cautiously with water for several minutes.[15][16]
 - Inhalation: Move person into fresh air.[15][16]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [17]

Conclusion

Methyl 2-fluorobenzoate is a foundational intermediate whose utility extends far beyond its simple structure. The strategic placement of the fluorine atom provides a subtle yet powerful tool for chemists to fine-tune molecular properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage this versatile building block for the innovation of novel pharmaceuticals, high-performance materials, and specialized agrochemicals.

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